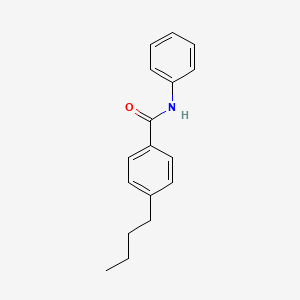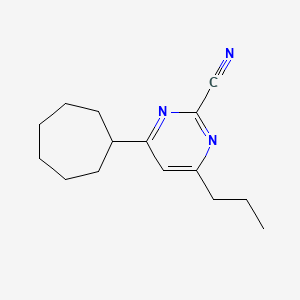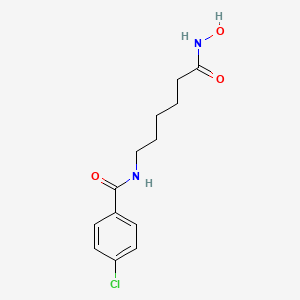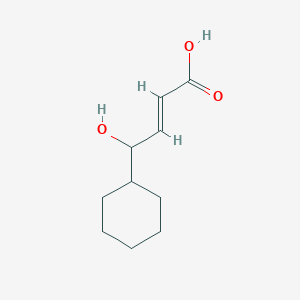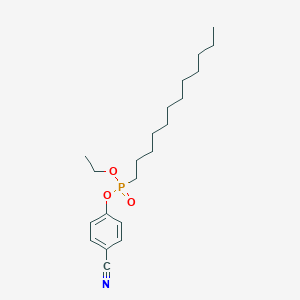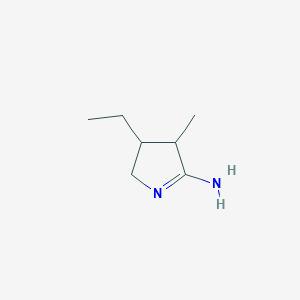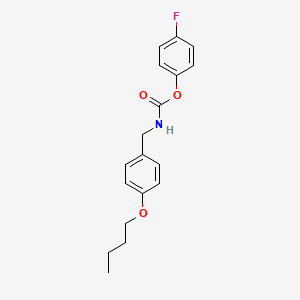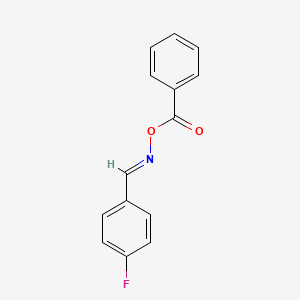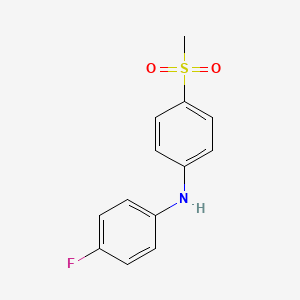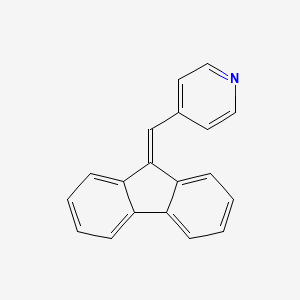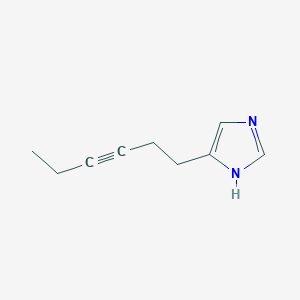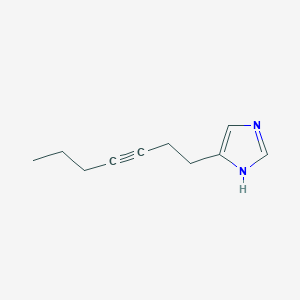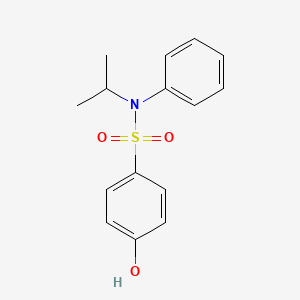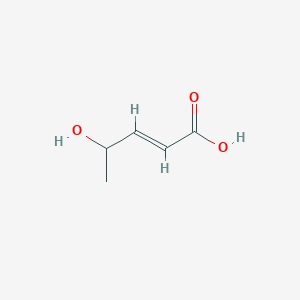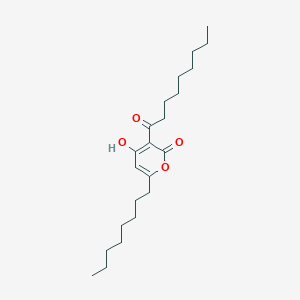
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-2-pyrones, including 4-hydroxy-3-nonanoyl-6-octyl-pyran-2-one, typically involves the cyclization of tricarbonyl compounds . One common method is the biomimetic approach, which mimics natural biosynthetic pathways. This method often involves the use of transition metal complexes and ketene transformations . Industrial production methods may include multicomponent reactions (MCR) that offer high efficiency, atom economy, and green reaction conditions .
Chemical Reactions Analysis
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, acids, and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the pyrone ring .
Scientific Research Applications
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antioxidant and antimicrobial activities . In industry, it is used in the development of biorenewable materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nonanoyl-6-octyl-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, the hydroxypyrone ring of this compound can form effective interactions with proteins, such as β-tubulin, which may contribute to its biological activities . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one can be compared with other similar compounds, such as 6-(4-hydroxy-3-nonanoyl-2-oxo-2H-pyran-6-yl)hexanoic acid . These compounds share similar structural features, including the pyrone ring and hydroxyl group, but differ in their side chains and specific functional groups. The uniqueness of this compound lies in its specific combination of nonanoyl and octyl side chains, which may contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C22H36O4 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-hydroxy-3-nonanoyl-6-octylpyran-2-one |
InChI |
InChI=1S/C22H36O4/c1-3-5-7-9-11-13-15-18-17-20(24)21(22(25)26-18)19(23)16-14-12-10-8-6-4-2/h17,24H,3-16H2,1-2H3 |
InChI Key |
NLATVPVYSKNDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=O)O1)C(=O)CCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


